molecular formula C24H19ClN2O5 B2556545 3-(5-chloro-2-methoxybenzamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide CAS No. 862830-10-2

3-(5-chloro-2-methoxybenzamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide

Cat. No. B2556545
M. Wt: 450.88
InChI Key: UIEOREPCLIVEJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-chloro-2-methoxybenzamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide, also known as CMMDCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In

Scientific Research Applications

Serotonin Receptor Antagonism

Compounds structurally similar to 3-(5-chloro-2-methoxybenzamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide have been investigated for their affinity towards serotonin-3 (5-HT3) receptors. Studies have shown that the substitution of certain functional groups in similar benzamides can lead to potent antagonistic activity against 5-HT3 receptors, indicating potential applications in the treatment of conditions such as irritable bowel syndrome and for antiemetic purposes in chemotherapy (Kuroita, Sakamori, & Kawakita, 1996).

Anti-Inflammatory and Analgesic Properties

Research on benzofuran derivatives, closely related to the benzofuran component of the compound , has revealed significant anti-inflammatory and analgesic properties. These derivatives have been shown to inhibit cyclooxygenase enzymes, which play a key role in the inflammatory process, suggesting potential applications in the development of new anti-inflammatory and analgesic drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Dopamine Receptor Affinity

The modification of benzamide structures, similar to the one , has been explored to enhance affinity towards dopamine D3 receptors. These studies have aimed at identifying compounds with potential antipsychotic properties, especially those that can offer selectivity for D3 receptors over other dopamine receptor subtypes, which is crucial for reducing side effects associated with antipsychotic medication (Leopoldo et al., 2002).

Poly(ADP-ribose) Synthetase Inhibition

Some benzamide derivatives have been identified as potent inhibitors of poly(ADP-ribose) synthetase, an enzyme involved in DNA repair processes. This suggests potential applications in the development of therapeutic agents targeting cancer cells' DNA repair mechanisms, making them more susceptible to chemotherapy and radiation therapy (Purnell & Whish, 1980).

Antimicrobial Activities

Benzamide compounds, particularly those derived from endophytic Streptomyces, have shown antimicrobial activities. These findings indicate potential applications in the development of new antimicrobial agents to combat resistant bacterial strains (Yang et al., 2015).

properties

IUPAC Name

3-[(5-chloro-2-methoxybenzoyl)amino]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O5/c1-30-18-12-11-14(25)13-16(18)23(28)27-21-15-7-3-5-9-19(15)32-22(21)24(29)26-17-8-4-6-10-20(17)31-2/h3-13H,1-2H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEOREPCLIVEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-chloro-2-methoxybenzamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide

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